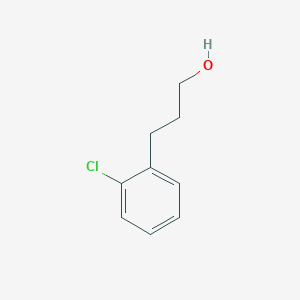

3-(2-Chlorophenyl)propan-1-ol

Overview

Description

3-(2-Chlorophenyl)propan-1-ol (CAS: Not explicitly provided; structural analog referenced in ) is a chlorinated aromatic alcohol featuring a propanol backbone with a 2-chlorophenyl substituent. It is a colorless to pale yellow liquid with moderate water solubility due to its hydroxyl group and hydrophobic aromatic ring . This compound is primarily utilized as a synthetic intermediate in organic chemistry, such as in the preparation of 1-(3-bromopropyl)-2-chlorobenzene via bromination .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Chlorophenyl)propan-1-ol can be synthesized through several methods. One common method involves the reduction of 3-(2-chlorophenyl)propanoic acid using lithium aluminium hydride in tetrahydrofuran under an inert atmosphere . The reaction is typically carried out at temperatures ranging from 0 to 20°C. Another method involves the reaction of 2-chlorobenzyl chloride with magnesium flakes in the presence of toluene and tetrahydrofuran to form a Grignard reagent, which is then reacted with 1-chloro-1-chloroacetylcyclopropane .

Industrial Production Methods

Industrial production of this compound often involves the use of safer and more scalable solvents compared to laboratory methods. For example, the use of toluene and tetrahydrofuran instead of diethyl ether reduces flammability hazards and processing difficulties .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-(2-chlorophenyl)propanoic acid.

Reduction: It can be reduced to form 3-(2-chlorophenyl)propan-1-amine.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminium hydride is commonly used for reduction reactions.

Substitution: Reagents such as thionyl chloride can be used to replace the hydroxyl group with a chlorine atom.

Major Products

The major products formed from these reactions include 3-(2-chlorophenyl)propanoic acid, 3-(2-chlorophenyl)propan-1-amine, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

Medicinal Chemistry

3-(2-Chlorophenyl)propan-1-ol has been investigated for its potential therapeutic effects, particularly in relation to:

- Protein Kinase Inhibition : The compound has shown promise as an inhibitor of Protein Kinase B (PKB), which is involved in critical cellular processes such as metabolism and cell survival. Inhibition of PKB may lead to apoptosis in cancer cells, suggesting potential applications in cancer therapy.

- Antioxidant Activity : Research indicates that this compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies have suggested that it may possess anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory conditions.

Biochemical Research

The compound plays a role in studying biochemical pathways due to its interactions with various enzymes:

- Interaction with Cytochrome P450 Enzymes : It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances within the body. This interaction can influence drug metabolism and efficacy.

Industrial Applications

In industrial chemistry, this compound is utilized as an intermediate for synthesizing other complex organic compounds. Its unique chlorophenyl structure enhances its reactivity and stability compared to similar compounds.

Case Study 1: Neurotransmitter Release

A study examined the effects of this compound on neurotransmitter release in rat brain slices. Results indicated that the compound influenced neurotransmitter dynamics, which could have implications for understanding its role in neuropharmacology.

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of this compound with various enzymes showed that it could alter enzyme activity significantly. This finding is crucial for drug development processes where enzyme modulation plays a key role .

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)propan-1-ol involves its interaction with various molecular targets and pathways. It can act as a precursor to other bioactive compounds, influencing biological processes through its metabolites. The exact molecular targets and pathways depend on the specific application and the derivatives formed .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(3-Chlorophenyl)propan-1-ol (CAS 22991-03-3)

- Structural Difference : The chlorine atom is at the meta position (3-position) on the phenyl ring instead of the ortho position (2-position) in the target compound.

3-(2-Bromophenyl)propan-1-ol

- Structural Difference : Bromine replaces chlorine at the 2-position.

- Properties : Higher molecular weight (229.07 g/mol vs. ~170.62 g/mol for the chloro analog) and increased hydrophobicity due to bromine’s larger atomic radius. Bromine’s lower electronegativity may also affect electronic interactions in reactions .

- Applications : Used to synthesize 1-bromo-2-(3-bromopropyl)benzene, highlighting its role in cross-coupling reactions .

3-(Methylsulphanyl)propan-1-ol

- Structural Difference : A methylsulphanyl (-SCH₃) group replaces the 2-chlorophenyl moiety.

- Properties : Volatile sulfur compound with a perception threshold of 0.244 mg/L in wine, contributing roasted/chocolate odors. Produced by lactic acid bacteria (LAB) during methionine metabolism, unlike the synthetic origin of 3-(2-chlorophenyl)propan-1-ol .

- Applications : Significant in food chemistry for flavor modulation in wines .

3-(6-Chloropyridin-3-yl)propan-1-ol (CAS 117528-27-5)

- Structural Difference : A chloropyridinyl group replaces the chlorophenyl ring, introducing nitrogen into the aromatic system.

- Properties : Increased polarity and basicity due to the pyridine ring, enhancing water solubility compared to purely phenyl-based analogs. Molecular weight: 171.63 g/mol .

- Applications : Likely used in agrochemical or pharmaceutical research due to pyridine’s prevalence in bioactive molecules.

1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol (CAS 1344243-04-4)

- Structural Difference : Hydroxyl group is on C1 instead of C3, with a methylsulfanyl group on C3.

- Properties : Molecular weight 216.73 g/mol; sulfur atom may confer metabolic stability or unique reactivity in redox reactions .

Data Table: Comparative Analysis of Key Compounds

Key Research Findings

- Synthetic Utility : this compound is critical in synthesizing halogenated aromatics, such as bromopropyl chlorobenzenes, via straightforward alkylation or halogenation reactions .

- Structural Effects on Properties : The position of chlorine (ortho vs. meta) and substitution of phenyl with pyridine significantly alter polarity, solubility, and reactivity, guiding their use in diverse fields .

Biological Activity

3-(2-Chlorophenyl)propan-1-ol, a compound with notable biological activity, has garnered attention in various fields of research, including pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound can be characterized by its chemical formula . The presence of a chlorophenyl group significantly influences its biological interactions.

Research indicates that this compound exhibits various mechanisms of action, primarily through:

- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes, which may contribute to its therapeutic effects. For instance, it has been evaluated for its impact on catalase activity in the presence of organic solvents .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, making it a candidate for further exploration in antibiotic development.

Pharmacological Effects

The pharmacological effects of this compound include:

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. Notably, it has been shown to impair cell viability in certain conditions .

- Neuroprotective Effects : Some research suggests potential neuroprotective properties, particularly in models of neurodegeneration.

Table 1: Biological Activities of this compound

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

- Cytotoxicity Assessment : In a laboratory setting, the cytotoxic effects were assessed using human epithelial cell lines. The results showed that at higher concentrations, this compound led to significant cell death, highlighting the need for careful dosage consideration in therapeutic applications.

- Neuroprotective Study : Research conducted on neuronal cells indicated that treatment with this compound resulted in reduced oxidative stress markers, suggesting a potential role in neuroprotection against oxidative damage.

Q & A

Q. Basic Synthesis and Purification

Q. Q1. What are the common synthetic routes for preparing 3-(2-Chlorophenyl)propan-1-ol, and how can purity be ensured?

The compound is typically synthesized via nucleophilic substitution or reduction reactions. For example, a Grignard reagent (e.g., 2-chlorophenylmagnesium bromide) can react with epoxides or carbonyl compounds (e.g., propanal derivatives) to form the alcohol backbone. Alternatively, catalytic hydrogenation of 3-(2-chlorophenyl)propen-1-ol may be employed. To ensure purity, column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is recommended. Monitoring via thin-layer chromatography (TLC) and characterization by H/C NMR (δ ~1.8 ppm for CH groups, δ ~4.5 ppm for OH) and IR (broad peak ~3300 cm for -OH) are critical .

Q. Advanced Synthesis: Enantioselective Approaches

Q. Q2. How can enantioselective synthesis of this compound be achieved, and what analytical methods validate enantiomeric excess (ee)?

Chiral catalysts, such as BINOL-derived phosphoric acids or transition-metal complexes, can induce asymmetry during key steps (e.g., asymmetric reduction of ketones). For instance, using (R)-CBS catalysts for ketone reduction yields enantiomerically enriched alcohol. Enantiomeric excess is quantified via chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol mobile phase) or polarimetry. In a study, (R)-1-(2-chlorophenyl)propan-1-ol achieved 61% ee using HPLC retention times (30.0 min major, 33.6 min minor) .

Q. Physicochemical Characterization

Q. Q3. What advanced techniques are used to resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation, as demonstrated for analogous compounds like (Z)-3-(4-chlorophenyl)-1-(2,4-difluorophenyl)prop-2-en-1-one, where crystallographic data (e.g., C–Cl bond length: 1.74 Å) clarified regiochemistry . Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability, with decomposition temperatures >200°C typical for chlorinated aromatics .

Q. Reactivity and Mechanistic Studies

Q. Q4. How does the chlorophenyl group influence the compound’s reactivity in nucleophilic substitutions?

The electron-withdrawing chlorine at the ortho position activates the phenyl ring toward electrophilic substitution but may sterically hinder reactions. Kinetic studies (e.g., monitoring SN2 reactions via F NMR for fluorinated analogs) reveal that steric effects dominate over electronic effects in ortho-substituted derivatives. Computational modeling (DFT at B3LYP/6-311G**) can predict regioselectivity in such reactions .

Q. Biological Activity and Structure-Activity Relationships (SAR)

Q. Q5. What methodologies are used to evaluate the bioactivity of this compound derivatives?

In vitro enzyme inhibition assays (e.g., acetylcholinesterase or kinase inhibition) are performed using UV-Vis spectroscopy or fluorescence-based assays. For SAR studies, systematic substitution (e.g., replacing -OH with amino groups) and comparative IC measurements identify pharmacophoric features. A study on (s)-3-amino-3-(4-fluorophenyl)propan-1-ol showed enhanced binding to serotonin receptors via hydrogen-bonding interactions .

Q. Computational and Theoretical Insights

Q. Q6. How can molecular docking predict the interaction of this compound with biological targets?

Docking software (e.g., AutoDock Vina) models ligand-receptor interactions by sampling conformational space. For example, the hydroxyl and chlorophenyl groups of this compound may form hydrogen bonds with active-site residues (e.g., Tyr in kinases) and hydrophobic contacts with nonpolar pockets. MD simulations (AMBER force field) further validate binding stability over 100 ns trajectories .

Q. Handling and Safety Considerations

Q. Q7. What safety protocols are recommended for handling this compound in laboratory settings?

Follow OSHA guidelines for chlorophenols: use fume hoods, nitrile gloves, and safety goggles. Spills should be absorbed with inert materials (e.g., diatomaceous earth) and disposed as hazardous waste. PAC-2 (23 mg/m³) and PAC-3 (140 mg/m³) thresholds guide emergency exposure limits .

Q. Data Contradictions and Resolution

Q. Q8. How should researchers address conflicting data on reaction yields or biological activities?

Contradictions may arise from solvent polarity (e.g., DMF vs. THF) or catalyst loadings. Systematic reproducibility studies under controlled conditions (e.g., varying temperature/pH) are essential. Meta-analyses of literature data, such as comparing yields for trifluoromethyl analogs in continuous flow vs. batch reactors, can identify optimal parameters .

Properties

IUPAC Name |

3-(2-chlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROVHEOLZYPASG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80278381 | |

| Record name | 3-(2-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6282-87-7 | |

| Record name | 6282-87-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.